1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a chemical compound with the molecular formula C10H14BrNOS and a molecular weight of 276.19326 g/mol . This compound features a piperidine ring substituted with a bromothiophene moiety and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.
Formation of Bromothiophen-2-ylmethyl Intermediate: The bromothiophene is then reacted with a suitable alkylating agent to form the bromothiophen-2-ylmethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(Thiophen-2-yl)methyl]piperidin-3-ol.
Substitution: Formation of various substituted piperidin-3-ol derivatives.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety allows for interactions with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
5-Bromothiophen-2-ylmethylamine: Similar structure but lacks the piperidine ring.
1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSPVKIHXVLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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